molecular formula C24H27N3 B4938446 N-benzyl-N-methyl-2-{[(2-pyridinylmethyl)amino]methyl}-2-indanamine

N-benzyl-N-methyl-2-{[(2-pyridinylmethyl)amino]methyl}-2-indanamine

Cat. No.: B4938446
M. Wt: 357.5 g/mol
InChI Key: VZFUYAUYOPELBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-methyl-2-{[(2-pyridinylmethyl)amino]methyl}-2-indanamine, also known as BIM-1008, is a synthetic compound that belongs to the indanamine class of drugs. It is a potent and selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. BIM-1008 has been studied extensively for its potential use in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.

Mechanism of Action

N-benzyl-N-methyl-2-{[(2-pyridinylmethyl)amino]methyl}-2-indanamine works by blocking the reuptake of dopamine from the synaptic cleft into presynaptic neurons. By inhibiting the activity of the DAT, this compound increases the amount of dopamine available in the synaptic cleft, which can help alleviate symptoms of neurological disorders that are associated with dopamine deficiency.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to increasing dopamine levels in the brain, this compound has also been shown to increase the release of norepinephrine and serotonin, two other neurotransmitters that are involved in the regulation of mood and behavior. Additionally, this compound has been shown to increase the activity of the brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-N-methyl-2-{[(2-pyridinylmethyl)amino]methyl}-2-indanamine for lab experiments is its selectivity for the DAT. Unlike other drugs that target multiple neurotransmitter systems, this compound specifically targets the DAT, which allows researchers to study the effects of dopamine reuptake inhibition in isolation. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain stable drug levels in animal models over extended periods of time.

Future Directions

There are several potential future directions for research on N-benzyl-N-methyl-2-{[(2-pyridinylmethyl)amino]methyl}-2-indanamine. One area of interest is the development of more potent and selective DAT inhibitors that can be used to study the role of dopamine in neurological disorders. Additionally, researchers may explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, studies may focus on the development of novel drug delivery systems to improve the pharmacokinetic properties of this compound and enhance its efficacy in the treatment of neurological disorders.

Synthesis Methods

N-benzyl-N-methyl-2-{[(2-pyridinylmethyl)amino]methyl}-2-indanamine can be synthesized using a multistep process that involves the reaction of various chemical intermediates. The most common synthesis method involves the condensation of 2-pyridinemethylamine with 2-bromo-1-indanone to form the intermediate compound, which is then reacted with benzylmagnesium chloride and methylamine to yield the final product.

Scientific Research Applications

N-benzyl-N-methyl-2-{[(2-pyridinylmethyl)amino]methyl}-2-indanamine has been extensively studied for its potential use in the treatment of various neurological disorders. In preclinical studies, this compound has been shown to increase dopamine levels in the brain, which may help alleviate symptoms of Parkinson's disease and ADHD. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a useful tool in the treatment of drug addiction.

Properties

IUPAC Name

N-benzyl-N-methyl-2-[(pyridin-2-ylmethylamino)methyl]-1,3-dihydroinden-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3/c1-27(18-20-9-3-2-4-10-20)24(15-21-11-5-6-12-22(21)16-24)19-25-17-23-13-7-8-14-26-23/h2-14,25H,15-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFUYAUYOPELBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2(CC3=CC=CC=C3C2)CNCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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